molecular formula C5H10O4 B2408719 (2S)-2-(methoxymethoxy)propanoic acid CAS No. 553667-06-4

(2S)-2-(methoxymethoxy)propanoic acid

Cat. No. B2408719
M. Wt: 134.131
InChI Key: SCDDPXCTSGNPLZ-BYPYZUCNSA-N
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Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, the conditions needed for the reactions, and the products formed .


Physical And Chemical Properties Analysis

This involves detailing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity) .

Scientific Research Applications

  • Production of Propionic Acid from Lactic Acid

    • Field : Green Chemistry
    • Application : Propionic acid (PA) is a valuable chemical widely used in the food and feed industry. The selective production of PA from bio-based lactic acid (LA) is difficult due to the high activation energy of the hydroxyl group at the α position of the carboxyl group .
    • Method : A metal-free catalytic system for the highly selective transformation of bio-based LA to PA is reported using NaI as the catalyst .
    • Results : Under the optimal reaction conditions, a >99% yield of PA can be obtained from LA .
  • Production of Propionic Acid, Propanol and Propylene via Sugar Fermentation

    • Field : Industrial Chemistry
    • Application : Propionic acid, n-propanol and propylene are chemicals in a variety of markets ranging from plastics to food preservatives .
    • Method : In place of petrochemicals, carbohydrates are a possible feedstock to all three by fermentative production of propionic acid followed by synthetic derivation of n-propanol and propylene through chemical reductions .
    • Results : The work described a sugar fermentation process evaluation for propionic acid production that achieved productivities at commercial levels, reaching yields of 0.55 g g −1 and reducing media costs to less than $1.00 per kg .
  • Phloretic Acid as an Alternative to Phenolation of Aliphatic Hydroxyls

    • Field : Green Chemistry
    • Application : Phloretic acid (PA), a naturally occurring phenolic compound, is explored as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine (Bz) ring formation instead of phenol .
    • Method : PA is used to bring phenolic functionalities by its reaction with model molecules (ethylene glycol, as well as two polyethylene glycol molecules with molar masses corresponding to 400 g·mol −1 and 2000 g·mol −1) via solvent-free Fischer esterification .
    • Results : These phenolic groups are further reacted with a bio-based amine (furfurylamine) to form almost 100% bio-based benzoxazine end-capped molecules .
  • Aryl-Substituted Propanoic Acids via Pd-Catalyzed Hydrocarboxylation of Stilbenes

    • Field : Organic Chemistry

Safety And Hazards

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Future Directions

This involves discussing potential future research directions, such as new synthetic methods, potential applications, and areas that need further investigation .

properties

IUPAC Name

(2S)-2-(methoxymethoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c1-4(5(6)7)9-3-8-2/h4H,3H2,1-2H3,(H,6,7)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDDPXCTSGNPLZ-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(methoxymethoxy)propanoic acid

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